(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol CAS 136030-00-7
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol CAS 136030-00-7
An In-depth Technical Guide to (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (CAS 136030-00-7)
Introduction: A Cornerstone Chiral Building Block
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, often referred to as (1R,2S)-(+)-cis-1-amino-2-indanol, is a high-value chiral amino alcohol that has carved a significant niche in the landscape of medicinal chemistry and asymmetric synthesis.[1] Its rigid bicyclic structure, containing two defined stereocenters in a cis configuration, makes it an exceptionally useful scaffold and chiral auxiliary.[2] The importance of this compound was solidified by its critical role as a key building block in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor developed by Merck for the treatment of AIDS.[3][4] The precise spatial arrangement of the amino and hydroxyl groups is fundamental to the pharmacological activity of Indinavir, setting four of its five stereocenters and demonstrating the power of chirality transfer in drug design.[4]
Beyond this landmark application, (1R,2S)-1-amino-2-indanol is widely employed as a chiral ligand in catalytic asymmetric reductions and as a precursor for other biologically active molecules, making a thorough understanding of its properties, synthesis, and handling essential for professionals in the field.[2] This guide provides a comprehensive technical overview, from synthesis and characterization to application and safety, grounded in established scientific literature.
Physicochemical and Spectroscopic Profile
(1R,2S)-1-Amino-2-indanol presents as a white to light-yellow crystalline powder.[5] It is soluble in solvents like methanol and water.[5] Proper characterization is paramount for ensuring material quality and stereochemical integrity before its use in sensitive synthetic applications.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 136030-00-7 | [5] |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | [6] |
| Appearance | White to light-yellow/beige crystalline powder | [5][7] |
| Melting Point | 116-121 °C | [8] |
| Optical Rotation | [α]²²/D +63° (c = 0.2 in chloroform) | |
| Purity | ≥98% | [8][9] |
| Solubility | Soluble in methanol, water, and DMSO | [5][10] |
Table 2: Key Spectroscopic Data for Structural Elucidation [11]
| Technique | Observation | Assignment |
| ¹H NMR | Multiplets in the 7.1-7.4 ppm range | Aromatic protons |
| Doublet around 4.8 ppm | Proton at C1 (CH-OH) | |
| Multiplet around 4.2 ppm | Proton at C2 (CH-NH₂) | |
| Multiplets in the 2.7-3.2 ppm range | Methylene protons (C3) | |
| Broad singlet | OH and NH₂ protons (exchangeable) | |
| ¹³C NMR | Signals in the 140-143 ppm range | Quaternary aromatic carbons |
| Signals in the 124-128 ppm range | Aromatic CH carbons | |
| Signal around 75 ppm | C1 (CH-OH) | |
| Signal around 60 ppm | C2 (CH-NH₂) | |
| Signal around 39 ppm | C3 (CH₂) | |
| IR (KBr) | 3350-3200 cm⁻¹ (Strong, Broad) | O-H, N-H stretching |
| 3070-3020 cm⁻¹ (Medium) | Aromatic C-H stretching | |
| 1080 cm⁻¹ (Strong) | C-O stretching | |
| MS (EI) | m/z 149 [M]⁺ | Molecular Ion |
| m/z 132 [M - NH₃]⁺ | Loss of ammonia | |
| m/z 131 [M - H₂O]⁺ | Loss of water |
Analytical Workflow
The confirmation of identity, purity, and stereochemistry follows a logical progression of analytical techniques. Enantiomeric purity is typically confirmed using chiral chromatography (HPLC or GC) or by NMR spectroscopy with the addition of a chiral solvating agent.[11][12]
Experimental Protocol: Diastereomeric Resolution [13]
-
Dissolution: In a suitable reactor, combine racemic cis-1-amino-2-indanol (1 equivalent) and a chiral resolving agent such as (S)-2-phenylpropionic acid (0.5 equivalents) in a solvent mixture (e.g., acetonitrile with ~4% water). The half-equivalent of acid is a critical choice, designed to selectively precipitate the salt of the desired enantiomer.
-
Heating: Warm the mixture to approximately 40 °C and stir until a clear, homogeneous solution is achieved.
-
Controlled Cooling: Maintain the solution at 40 °C for 30 minutes, then cool slowly and controllably to 5 °C over 4 hours. This slow cooling profile is crucial for forming well-defined crystals and achieving high diastereomeric purity.
-
Crystallization: Hold the mixture at 5 °C for an additional 30 minutes to ensure complete crystallization.
-
Isolation: Collect the precipitated solid, the diastereomeric salt of (1R,2S)-1-amino-2-indanol, by filtration.
-
Washing: Wash the collected solids with cold acetonitrile to remove soluble impurities, including the more soluble diastereomeric salt of the (1S,2R)-enantiomer.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic system (e.g., an organic solvent like ethyl acetate and water). Add a base, such as aqueous sodium hydroxide (NaOH), to neutralize the chiral acid and liberate the free amine into the organic layer.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure (1R,2S)-1-amino-2-indanol.
Strategy 2: Asymmetric Synthesis
A more elegant and efficient approach is direct asymmetric synthesis, which avoids the separation of enantiomers. The method detailed in Organic Syntheses is a benchmark, utilizing a manganese-Salen catalyzed asymmetric epoxidation of indene. [14] Experimental Protocol: Asymmetric Synthesis from Indene [14]
-
Asymmetric Epoxidation: Charge a reactor with indene (1 equiv), (S,S)-Mn-Salen catalyst (0.6 mol%), and 4-phenylpyridine N-oxide (3.0 mol%) in a solvent like dichloromethane under a nitrogen atmosphere. Cool the mixture to 0-2 °C. The catalyst and co-catalyst system is expertly designed to control the facial selectivity of the epoxidation, yielding the desired enantiomer of the epoxide.
-
Oxidant Addition: Slowly add a cold aqueous solution of sodium hypochlorite (NaOCl, 1.3 equiv) while vigorously stirring and maintaining the temperature between 0-2 °C. After the addition, continue stirring for 1 hour.
-
Work-up: Add hexanes and filter the mixture through Celite. Separate the organic layer, wash with brine, and use the resulting solution of (1S,2R)-indene oxide directly in the next step.
-
Modified Ritter Reaction: In a separate reactor, cool dry acetonitrile to -5 °C. Slowly add fuming sulfuric acid, followed by the simultaneous dropwise addition of the (1S,2R)-indene oxide solution from the previous step. Maintain the temperature between 0-5 °C. This reaction proceeds via a nitrilium ion intermediate, with the stereochemistry of the epoxide directing the formation of the cis-amino alcohol. [3]5. Hydrolysis: After warming to room temperature, add water to the reaction mixture. Separate the aqueous phase, which contains the intermediate oxazoline salt, and heat at reflux for 3 hours to hydrolyze it to the amino alcohol.
-
Isolation: Cool the solution and basify to pH 12-13 with 50% NaOH. Extract the product into an organic solvent (e.g., 1-butanol), separate the organic layers, and concentrate under vacuum to yield the crude (1S,2R)-1-aminoindan-2-ol. Note: This procedure yields the (1S,2R) enantiomer; using the (R,R)-Mn-Salen catalyst would produce the target (1R,2S) enantiomer.
Applications in Drug Discovery and Asymmetric Catalysis
The utility of (1R,2S)-1-amino-2-indanol stems from its pre-organized, rigid structure, which allows it to impart a high degree of stereocontrol in various chemical transformations.
Key Intermediate for Indinavir (Crixivan®)
The most prominent application is its role in the synthesis of the HIV protease inhibitor Indinavir. The aminoindanol core serves as a rigid scaffold onto which other pharmacophoric elements are attached. The defined stereochemistry of the amino and hydroxyl groups is essential for the molecule to fit correctly into the active site of the HIV protease enzyme, inhibiting its function and preventing viral replication. [3][4] Structural Relationship: Aminoindanol to Indinavir
Chiral Ligand and Auxiliary
(1R,2S)-1-Amino-2-indanol and its derivatives are effective chiral ligands for metal-catalyzed reactions. They have been successfully used in the asymmetric reduction of prochiral ketones with boranes, where the stereochemistry of the ligand directs the hydride addition to one face of the ketone, producing a chiral alcohol with high enantiomeric excess. It also serves as a chiral auxiliary in diastereoselective alkylations and aldol reactions. [2][3]
Emerging Therapeutic Research
The rigid aminoindanol scaffold continues to be explored in modern drug discovery. Researchers have designed and synthesized derivatives with potential applications as α-glucosidase inhibitors for diabetes management and as novel anti-inflammatory agents. [2][15]This demonstrates the enduring value of this chiral building block in generating new, patentable chemical entities.
Safety, Handling, and Storage
As a laboratory chemical, (1R,2S)-1-amino-2-indanol must be handled with appropriate precautions to ensure user safety.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation. | [16] |
| H319 | Causes serious eye irritation. | [16] | |
| H335 | May cause respiratory irritation. | [16] | |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [16] |
| P264 | Wash skin thoroughly after handling. | [16] | |
| P280 | Wear protective gloves/eye protection/face protection. | [16][17] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. | [16] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [16] |
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. [16]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [5][16]For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. [8][9]* Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases. [5]
Conclusion
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in modern science. Its well-defined, rigid structure has made it an indispensable tool for drug development, most notably in the fight against HIV, and for the creation of enantiomerically pure compounds through asymmetric catalysis. The established and robust synthetic routes, coupled with clear analytical characterization methods, ensure its reliable supply and application. As researchers continue to build upon complex molecular architectures, the foundational role of cornerstone chiral building blocks like (1R,2S)-1-amino-2-indanol remains as critical as ever.
References
-
Gallou, I., & Senanayake, C. H. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. [Link]
-
Larrow, J. F., et al. (1999). (1S,2R)-1-AMINOINDAN-2-OL. Organic Syntheses, 76, 46. [Link]
-
PubChem. (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. [Link]
-
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 30(08), 937-961. [Link]
-
Khan, I., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. [Link]
- Google Patents.
-
CP Lab Safety. (1R, 2S)-1-Amino-2, 3-dihydro-1H-inden-2-ol, min 98%, 100 grams. [Link]
-
PubChem. (1S,2R)-(-)-1-Amino-2-indanol. [Link]
-
CAS Common Chemistry. 1-Amino-2-indanol. [Link]
-
ResearchGate. Discovery and Optimization of 1-Phenoxy-2-aminoindanes as Potent, Selective and Orally Bioavailable Inhibitors of the Na + /H + Exchanger Type 3 (NHE3). [Link]
-
Chem-Impex. (1R,2S)-(+)-1-Amino-2-indanol. [Link]
-
Chem-Impex. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. [Link]
-
Aspira Chemical. (1R,2S)-(+)-cis-1-Amino-2-indanol, 99%. [Link]
-
Aspira Chemical. Chiral Building Blocks. [Link]
-
Al-Ostath, A., et al. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Molecules, 27(6), 1845*. [Link]
-
Issayeva, A. K., et al. (2024). Antiviral Activity of (1 S,9a R)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1 H-quinolizines from the Alkaloid Lupinine. Molecules, 29(23), 5742. [Link]
-
Sheridan, H., et al. (2009). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(20), 5927-30. [Link]
-
Sharma, D., et al. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 29(10), 2244*. [Link]
-
ResearchGate. Anti-Influenza Virus Activities of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its Derivatives. [Link]
-
Wang, Y., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. Journal of Medical Virology, 95(8), e29045*. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol | C9H11NO | CID 10898857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1R,2S)-(+)-cis-1-Amino-2-indanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. (1R,2S)-(+)-1-Amino-2-indanol | 136030-00-7 | TCI EUROPE N.V. [tcichemicals.com]
- 9. calpaclab.com [calpaclab.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral Building Blocks Selection - Enamine [enamine.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. (1R,2S)-(+)-1-Amino-2-indanol | 136030-00-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
